molecular formula C4H9N3O2 B15201757 Methyl 2-guanidinoacetate

Methyl 2-guanidinoacetate

Cat. No.: B15201757
M. Wt: 131.13 g/mol
InChI Key: BYUOAQWHIKQRNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is a compound of interest due to its role as a precursor in the biosynthesis of creatine, a vital molecule for energy storage and transfer in muscle and brain tissues . This compound is significant in various biochemical and physiological processes, making it a subject of extensive research in fields such as biochemistry, pharmacology, and nutrition.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-guanidinoacetate can be synthesized through the methylation of guanidinoacetic acid. One common method involves the reaction of guanidinoacetic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid, to yield the methyl ester . The reaction typically requires refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or distillation, to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-guanidinoacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various alkylated or acylated derivatives .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its role as an intermediate in creatine biosynthesis. Unlike creatine, which is directly involved in energy transfer, this compound serves as a crucial precursor, making it a target for enhancing creatine production through dietary supplementation .

Properties

Molecular Formula

C4H9N3O2

Molecular Weight

131.13 g/mol

IUPAC Name

methyl 2-(diaminomethylideneamino)acetate

InChI

InChI=1S/C4H9N3O2/c1-9-3(8)2-7-4(5)6/h2H2,1H3,(H4,5,6,7)

InChI Key

BYUOAQWHIKQRNX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN=C(N)N

Origin of Product

United States

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